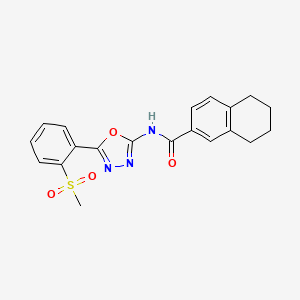

甲基2-氯-6-(羟甲基)烟酸酯

描述

“Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is a chemical compound with diverse applications in scientific research. It is a derivative of methyl nicotinate and offers immense potential in drug discovery, as it exhibits unique properties for developing novel pharmaceutical compounds. Its multifunctional nature makes it an indispensable tool for various scientific investigations.

Molecular Structure Analysis

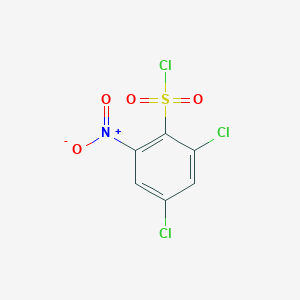

The molecular formula of “Methyl 2-chloro-6-(hydroxymethyl)nicotinate” is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . Unfortunately, the specific 3D structure details are not available in the retrieved resources.科学研究应用

视网膜保护作用

一项专注于相关化合物 2-乙基-3-羟基-6-甲基吡啶烟酸酯的视网膜保护作用的研究表明,它在改善大鼠模型中的视网膜微循环和抗缺血性方面具有潜力。这表明 2-氯-6-(羟甲基)烟酸甲酯由于其结构相似性,也可能是旨在改善眼部健康的药理学研究的兴趣所在 (Peresypkina 等人,2020 年)。

有机合成和药物开发

在有机合成领域,有研究报告了 6-氯-5-(三氟甲基)烟酸甲酯的安全且经济的合成,强调了该化合物作为新型抗感染剂合成中的中间体的作用。这表明氯烟酸酯衍生物在药物合成中的重要性及其在工业应用中的潜在可扩展性 (Mulder 等人,2013 年)。

除草活性

一项关于源自烟酸的 N-(芳氧基甲氧基)-2-氯烟酰胺的研究展示了对某些杂草的显着除草活性,展示了烟酸酯衍生物的农业应用。这项研究表明,2-氯-6-(羟甲基)烟酸甲酯也可以对其在开发新除草剂中的潜力进行探索 (Yu 等人,2021 年)。

作用机制

Target of Action

Methyl 2-chloro-6-(hydroxymethyl)nicotinate, also known as 2-chloro-6-(hydroxymethyl)-3-Pyridinecarboxylic acid methyl ester, is a chemical compound with diverse applications in scientific research. . This suggests that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may have similar targets, potentially involving vasodilation or other vascular-related processes.

Mode of Action

. It’s plausible that Methyl 2-chloro-6-(hydroxymethyl)nicotinate may interact with its targets in a similar manner, leading to changes in blood flow or other vascular dynamics.

Biochemical Pathways

Given the potential vasodilatory effects suggested by the action of Methyl nicotinate , it’s possible that this compound could influence pathways related to vascular tone and blood flow

Result of Action

, it’s possible that this compound could lead to increased local blood flow and potentially influence other vascular dynamics.

属性

IUPAC Name |

methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIRLZISQQAOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2842299.png)

![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)